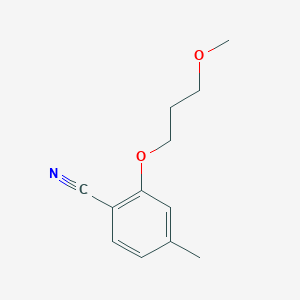

2-(3-Methoxypropoxy)-4-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxypropoxy)-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMATKYJBLIQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is the proton pump . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. They play a crucial role in the final step of the gastric acid secretion process.

Mode of Action

This compound interacts with its target by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition prevents the exchange of potassium ions with hydrogen ions, effectively reducing the production of gastric acid.

Biochemical Pathways

The compound affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in stomach acidity. The downstream effects include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease.

Pharmacokinetics

As a proton pump inhibitor, it is expected to have good bioavailability and be metabolized in the liver, like other drugs in this class.

Result of Action

The molecular effect of this compound’s action is the inhibition of the proton pump, leading to a decrease in stomach acid production. On a cellular level, this results in reduced acidity in the stomach, providing relief from acid-related conditions.

Action Environment

The action of this compound is influenced by the environment within the stomach. The presence of food can delay absorption, while the acidic environment of the stomach is necessary for the drug to be activated. Additionally, individual factors such as age, liver function, and genetic variations in drug-metabolizing enzymes can influence the drug’s efficacy and stability.

Biological Activity

2-(3-Methoxypropoxy)-4-methylbenzonitrile, with the CAS number 1250664-52-8, is a synthetic compound that has garnered attention in various fields, particularly in pharmaceuticals due to its potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO3. The compound features a benzonitrile core substituted with a methoxypropoxy group and a methyl group, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

- Aromatase Inhibition : Similar to other compounds in its class, it has been suggested that this compound may act as an aromatase inhibitor. Aromatase inhibitors are crucial in treating estrogen-dependent conditions such as breast cancer by reducing estrogen synthesis in the body .

- Immunomodulatory Effects : Preliminary studies suggest that it may possess immunomodulatory properties, enhancing immune response or modulating immune pathways .

Biological Activity and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antiproliferative Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. For instance, a study showed significant growth inhibition in breast cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Properties : Research has indicated that this compound may exert anti-inflammatory effects by modulating cytokine production and inflammatory pathways. This activity could have implications for treating inflammatory diseases .

- Neuroprotective Effects : Some studies have explored its neuroprotective potential, indicating that it might help in conditions like neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.